molecular formula C19H21N3O6S B3468246 1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine

1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No. B3468246
M. Wt: 419.5 g/mol
InChI Key: HQZIKUWJSZYLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste . The compound you’re interested in, “1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine”, likely contains a piperazine ring with various functional groups attached to it .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the functional groups attached to the piperazine ring. For example, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine has a molecular formula of C17H19N3O3 .


Chemical Reactions Analysis

Piperazine and its derivatives can undergo a variety of chemical reactions, including reactions with acids to form salts, reactions with alkylating agents to form substituted piperazines, and reactions with phosgene to form piperazine-2,3-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. For example, 1-Acetyl-4-(4-hydroxyphenyl)piperazine has a molecular weight of 220.27, a density of 1.1115 (rough estimate), a melting point of 180-185 °C (lit.), a boiling point of 361.21°C (rough estimate), and is soluble in DMSO and methanol .

Safety and Hazards

Piperazine and its derivatives can cause irritation to the eyes, respiratory system, and skin. They can also be harmful if swallowed .

properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-15-2-6-17(7-3-15)28-14-19(23)20-10-12-21(13-11-20)29(26,27)18-8-4-16(5-9-18)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZIKUWJSZYLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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